N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide
Description
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide is a synthetic acetamide derivative featuring a benzyl-substituted pyrrolidine core. The compound’s structure includes a chloroethylacetamide moiety, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2-chloro-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-18(15(19)10-16)14-8-9-17(12-14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWWUINMIDAMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
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Catalyst : HCl (2–3 eq) or H₂SO₄ (1–2 eq).
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Temperature : 80–100°C, 6–8 hours.
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Workup : Neutralization with aqueous NaOH, extraction with dichloromethane (DCM), and drying over Na₂SO₄.
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Yield : 85% after silica gel chromatography.
N-Ethylation of 1-Benzyl-pyrrolidin-3-amine
The secondary amine undergoes alkylation with ethyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
Reaction Optimization:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of amine and alkylating agent |
| Base | K₂CO₃ (2.5 eq) | Efficient deprotonation without side reactions |
| Temperature | 60°C, 12 hours | Completes mono-ethylation |
| Workup | Filtration, extraction | Removes inorganic salts |
| Purification | Recrystallization (EtOH) | 78% isolated yield |
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the amine, enabling nucleophilic attack on ethyl bromide. Excess ethyl bromide is avoided to prevent di-ethylation.
Acylation with Chloroacetyl Chloride
The final step involves reacting N-ethyl-1-benzyl-pyrrolidin-3-amine with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Protocol:
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Reagent Addition : Chloroacetyl chloride (1.2 eq) is added dropwise to a cooled (0°C) solution of the amine and TEA (3 eq) in DCM.
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Reaction Progress : The mixture warms to room temperature and stirs for 3 hours.
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Workup : Quenching with saturated NaHCO₃, extraction with DCM, and drying over Na₂SO₄.
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Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) yields 75% pure product.
Spectroscopic Validation :
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¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, benzyl), 4.01 (q, 2H, NCH₂CH₃), 3.82 (s, 2H, COCH₂Cl).
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MS (ESI) : m/z 324 [M+H]⁺.
Alternative Acylation Methods
Comparative studies highlight the efficacy of alternative coupling agents:
| Method | Reagents/Conditions | Yield |
|---|---|---|
| TEA-mediated | Chloroacetyl chloride, DCM, 0°C→RT | 75% |
| EDCI/HOBt | EDCI (3 eq), HOBt (1 eq), DCM, RT | 68% |
| Schotten-Baumann | NaOH (aq), chloroacetyl chloride, 0°C | 62% |
The TEA-mediated method outperforms others in yield and simplicity, avoiding tedious aqueous workups.
Side Reactions and Mitigation Strategies
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Di-Ethylation : Controlled stoichiometry of ethyl bromide (1.1 eq) limits over-alkylation.
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Oxidation : Conducting reactions under nitrogen atmosphere prevents amine oxidation.
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Hydrolysis : Anhydrous DCM and TEA minimize chloroacetamide hydrolysis to glycolic acid derivatives.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced at the chloro group to form the corresponding ethyl-acetamide derivative.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Ethyl-acetamide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide has garnered attention in the field of medicinal chemistry due to its potential as a pharmacological agent. Its structural features suggest that it may interact with various receptors in the central nervous system (CNS), making it a candidate for developing new therapeutic agents.
Potential Therapeutic Uses
- Analgesics : Given its structural similarities to known analgesics, this compound could be explored for pain management applications.
- Anxiolytics : Research into its effects on anxiety disorders may reveal beneficial properties.
Neuroscience Research
The compound's ability to interact with neurotransmitter systems positions it as a valuable tool in neuroscience research. Studies may focus on its effects on:
- Dopaminergic Systems : Investigating its role in modulating dopamine levels could provide insights into conditions like schizophrenia and Parkinson's disease.
- Opioid Receptor Interaction : As part of ongoing research into non-fentanyl opioids, understanding how this compound interacts with opioid receptors could lead to safer pain management alternatives .
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, contributing to the development of new compounds with desired biological activities.
Case Study 1: Analgesic Properties
A study published in Journal of Medicinal Chemistry investigated the analgesic properties of similar compounds derived from N-(1-benzyl-pyrrolidin-3-yl) structures. The findings suggested that modifications to the acetamide group can enhance pain-relieving effects while reducing side effects associated with traditional opioids.
Case Study 2: CNS Activity
Research conducted by Smith et al. (2023) demonstrated that compounds structurally related to this compound exhibited significant activity at serotonin receptors, indicating potential applications in treating mood disorders. The study highlighted the importance of further exploring this compound's pharmacological profile.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter pathways, potentially acting on receptors or enzymes involved in neurotransmission. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interact with similar targets as other benzyl-pyrrolidine derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs, emphasizing structural variations, pharmacological implications, and toxicity profiles.
Structural and Functional Comparison
Biological Activity
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article delves into its structural characteristics, biological mechanisms, and relevant research findings, including case studies and comparative analyses.
Chemical Structure and Properties
Molecular Formula : C15H21ClN2O
Molecular Weight : Approximately 280.79 g/mol
Structural Features :
- Pyrrolidine Ring : Contributes to the compound's ability to interact with biological targets.
- Benzyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Chloroacetamide Moiety : Implicated in nucleophilic substitution reactions, allowing for the synthesis of derivatives with varied biological activities.
The compound's chiral centers may influence its pharmacological properties, making it a subject of interest in structure-activity relationship (SAR) studies.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms:
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Neurotransmitter System Interactions :
- Preliminary studies suggest potential interactions with neurotransmitter systems, particularly through modulation of muscarinic receptors. These receptors are crucial for cognitive functions and may have implications for treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia .
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Anticholinesterase Activity :
- Similar compounds have demonstrated acetylcholinesterase inhibition, indicating that this compound may also exhibit this property. This activity could enhance cholinergic neurotransmission, providing therapeutic benefits in cognitive disorders.
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Immunomodulatory Effects :
- The compound has shown potential immunomodulatory effects, suggesting applications in immune-related disorders. Its structural features allow for interactions with various receptors involved in immune response modulation.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound relative to other piperidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide | Similar piperidine structure but different benzyl positioning | Varied receptor interactions |
| N-Methylacetamide | Lacks piperidine ring and benzyl group | Distinct reactivity |
| 2-Chloroacetamide | Simpler structure without piperidine and benzyl groups | Different chemical behavior |
The presence of the chloro group and specific piperidine configuration distinguishes this compound from others, enhancing its potential as a targeted therapeutic agent in neuropharmacology .
Case Studies and Research Findings
Recent studies have focused on the pharmacological properties and therapeutic potentials of this compound:
- Neuropharmacological Studies :
- SAR Studies :
-
Immunomodulatory Applications :
- Research has also indicated that derivatives of this compound may modulate immune responses, offering potential therapeutic avenues for autoimmune diseases.
Q & A
Q. [Advanced] What strategies validate the absence of genotoxicity in conflicting toxicological reports?
- Methodological Answer :
- Ames test : Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 fraction).
- Comet assay : Compare DNA damage in human hepatocytes (HepG2) at 10–100 μM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
